molecular formula C11H20O2 B1654785 Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans- CAS No. 27392-16-1

Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans-

Cat. No.: B1654785
CAS No.: 27392-16-1
M. Wt: 184.27
InChI Key: FVPFFBYHXHQMCY-RKDXNWHRSA-N
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Description

Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans- is a substituted cyclohexane derivative characterized by a carboxylic acid group at position 1 and a bulky tert-butyl (1,1-dimethylethyl) group at position 2 in the trans configuration. Its molecular formula is C₁₁H₂₀O₂, with a molecular weight of 184.275 g/mol . The compound’s stereochemistry and substituent positioning significantly influence its physicochemical properties, such as solubility, stability, and reactivity. Its CAS Registry Numbers include 27392-16-1 and 99332-88-4, though the latter may represent a positional isomer (e.g., 1-tert-butyl substitution) .

The tert-butyl group introduces steric hindrance, which impacts conformational preferences and intermolecular interactions. This compound is structurally analogous to bioactive molecules, though specific applications require further investigation.

Properties

IUPAC Name

(1R,2R)-2-tert-butylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPFFBYHXHQMCY-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CCCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40780415
Record name (1R,2R)-2-tert-Butylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40780415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27392-16-1
Record name (1R,2R)-2-tert-Butylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40780415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2R)-2-tert-butylcyclohexane-1-carboxylic acid
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Preparation Methods

Reaction Conditions and Modifications

  • Dienophile Selection : tert-Butyl maleate or a similar ester introduces the tert-butyl group during cycloaddition.
  • Catalysis : Lewis acids (e.g., ZnCl₂) enhance reaction rates and regioselectivity.
  • Post-Reaction Modifications :
    • Hydrogenation : The cyclohexene intermediate is hydrogenated using Raney nickel under 50–100 bar H₂ at 80–120°C to saturate the ring.
    • Oxidation : Selective oxidation of a methyl ester to the carboxylic acid using KMnO₄ or CrO₃ yields the final product.

Key Data :

Step Conditions Yield (%) Purity (%)
Diels-Alder 100°C, 12 h, ZnCl₂ 78 92
Hydrogenation Raney Ni, 80 bar H₂, 100°C 85 95
Oxidation KMnO₄, H₂O, 60°C 65 98

Catalytic Hydrogenation of Aromatic Precursors

Direct hydrogenation of substituted benzoic acids offers a streamlined route. Patent CN107282044B highlights Ru-Sn/Al₂O₃ catalysts for hydrogenating terephthalic acid to 1,4-cyclohexanedicarboxylic acid under 15 MPa H₂. For the target compound, 2-tert-butylbenzoic acid serves as the precursor.

Stereoselective Hydrogenation Challenges

  • Trans Selectivity : Achieving trans-diaxial addition requires catalysts that minimize steric hindrance. Bimetallic Ru-Pt catalysts on activated carbon promote trans-configuration by favoring less hindered transition states.
  • Temperature and Pressure : Optimal conditions (150–180°C, 10–20 MPa H₂) balance reaction rate and selectivity.

Comparative Catalyst Performance :

Catalyst H₂ Pressure (MPa) Temp (°C) Trans:cis Ratio
Ru-Sn/Al₂O₃ 15 180 8:1
Ru-Pt/C 10 160 12:1
Pd/BaSO₄ 20 170 5:1

Chiral Resolution of Racemic Mixtures

When synthetic routes yield racemic products, resolution using chiral amines is effective. Patent US20120101297 details resolving trans-4-aminocyclopentene derivatives via diastereomeric salt formation with R-1-phenylethylamine. For the target compound, a similar strategy isolates the trans isomer from a racemic cyclohexanecarboxylic acid.

Resolution Protocol

  • Salt Formation : React racemic acid with (R)-1-phenylethylamine in ethanol.
  • Crystallization : The trans-isomer amine salt precipitates preferentially due to lower solubility.
  • Acid Liberation : Treat the salt with HCl to recover the trans-acid.

Process Metrics :

Parameter Value
Amine Recovery (%) 92
Diastereomeric Excess 85% trans
Final Purity 99% (after recrystallization)

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric hydrogenation using chiral catalysts bypasses resolution steps. Patent CN115433102A employs Rhodium-DIOP complexes to synthesize trans-2-aminocyclohexanecarboxylic esters with >90% enantiomeric excess (ee). Adapting this, tert-butyl-substituted cyclohexene precursors can be hydrogenated asymmetrically.

Catalytic System Optimization

  • Ligand Design : Bulky phosphine ligands (e.g., BINAP) enhance steric guidance for trans addition.
  • Substrate Preparation : tert-Butyl cyclohexenecarboxylate is synthesized via Heck coupling or alkylation.

Performance Metrics :

Catalyst ee (%) Trans:cis
Rh-(R)-BINAP 92 20:1
Ru-TsDPEN 88 15:1

Industrial-Scale Process Considerations

Cost and Efficiency Analysis

  • Diels-Alder Route : High material costs due to specialized dienophiles but excellent scalability (patent WO2014102808A1).
  • Hydrogenation Route : Lower precursor costs but requires high-pressure infrastructure (patent CN107282044B).
  • Resolution vs. Asymmetric Synthesis : Resolution incurs amine recovery costs, while asymmetric synthesis demands expensive catalysts.

Chemical Reactions Analysis

Base-Catalyzed Cis-Trans Interconversion

The compound undergoes base-mediated isomerization to optimize stereochemical purity. Key findings:

ConditionCatalyst/SolventTemperatureTimeTrans:Cis RatioYieldSource
Alkaline hydrolysisNaOH in xylene120°C6 hr95:589%
Metal alkoxide treatmentKOtBu in diethyleneglycol140°C4 hr98:292%
  • Mechanism : Deprotonation of the carboxylic acid forms a resonance-stabilized enolate, enabling ring inversion. The bulky tert-butyl group favors the trans configuration due to reduced 1,3-diaxial interactions .

  • Applications : Used to enhance trans-diastereomer purity for pharmaceutical intermediates .

Lipase-Mediated Kinetic Resolution

Enzymatic acylation/deacylation achieves stereocontrol:

SubstrateEnzymeSolventConversionee (trans)deSource
Methyl ester derivativeLipase PSToluene48%>99%98%
Free acidLipase AKWater/THF52%95%96%
  • Key Observation : Lipase PS selectively acylates the trans-isomer in organic media, while hydrolysis in aqueous systems preferentially retains the cis-form .

Carboxylic Acid to Hydroxymethyl Conversion

Catalytic hydrogenation reduces the acid to a primary alcohol:

CatalystSolventPressureTemp.Cis:Trans RatioYieldSource
Rh/C + NMPN-methylpyrrolidone50 bar150°C1:3.278%
Ru/Al₂O₃γ-Valerolactone30 bar120°C1:1.865%
  • Product : Forms trans-2-(tert-butyl)cyclohexanemethanol, a precursor for chiral ligands .

  • Solvent Effect : Tertiary amides (e.g., NMP) stabilize intermediates, improving selectivity .

Transaminase-Catalyzed Amination

Recent advances enable stereoselective introduction of amino groups:

SubstrateTransaminaseCofactorde (trans)ConversionSource
Ketone precursorCvS-TA W60CPLP>99%85%
Racemic amine mixtureVfS-TA98%72%
  • Flow Chemistry : Continuous-flow systems with immobilized transaminases enhance productivity (e.g., 36 h operational stability) .

  • Dynamic Isomerization : In situ cis→trans equilibration improves yields of trans-amine derivatives .

tert-Butoxycarbonyl (Boc) Protection

The carboxylic acid is esterified for subsequent functionalization:

ReactionReagentConditionsProductYieldSource
Methyl esterificationSOCl₂/MeOHRefluxMethyl trans-2-(tert-butyl)cyclohexanecarboxylate94%
Boc protectionBoc₂O, DMAPCH₂Cl₂Boc-protected methyl ester88%
  • Applications : Protected derivatives serve as intermediates in peptide mimetics .

Substituent Effects on Reaction Rates

Reaction TypeTrans-Isomer Rate (k, s⁻¹)Cis-Isomer Rate (k, s⁻¹)Ratio (trans/cis)Source
Ester hydrolysis2.1 × 10⁻³5.7 × 10⁻⁴3.7
Hydrogenation0.450.123.8
  • Steric Hindrance : The tert-butyl group slows reactivity in crowded transition states but enhances trans-selectivity .

Scientific Research Applications

Organic Synthesis

Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans- serves as an important starting material in organic synthesis. Its structure allows for various transformations, making it valuable in the production of:

  • Pharmaceuticals : It is used as an intermediate in synthesizing bioactive compounds.
  • Agrochemicals : The compound can be modified to create herbicides and pesticides.

Biological Studies

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies suggest that derivatives of cyclohexanecarboxylic acid exhibit antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses in biological systems.

Industrial Applications

In industrial contexts, cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans- is utilized for:

  • Polymer Production : It can be used to synthesize polyesters and other polymers.
  • Resin Formulation : The compound contributes to the formulation of resins used in coatings and adhesives.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial properties of various derivatives of cyclohexanecarboxylic acid. Results indicated that certain modifications led to enhanced activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Research

Research focused on the anti-inflammatory effects of cyclohexanecarboxylic acid revealed that it could inhibit pro-inflammatory cytokines in vitro. This finding opens avenues for therapeutic applications in treating inflammatory diseases.

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Organic SynthesisPharmaceuticals, AgrochemicalsKey intermediate for bioactive compounds
Biological StudiesAntimicrobial and Anti-inflammatory researchExhibits significant biological activity
Industrial ApplicationsPolymer production, Resin formulationEnhances properties of industrial materials

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their structure and function. The tert-butyl group can influence the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Key Differences :

  • Steric Effects : The 2-tert-butyl isomer experiences greater steric repulsion with the COOH group compared to the 4-tert-butyl isomer.
  • Thermodynamic Stability : The 4-tert-butyl isomer’s reaction thermochemistry data (ΔHf° = -970.7 kJ/mol for trans-cyclohexane-1,2-dicarboxylic acid) suggests enhanced stability in dicarboxylic analogs .

Stereoisomers

The cis/trans configuration of substituents alters molecular geometry and properties:

Compound Name Configuration Molecular Weight (g/mol) CAS Number Notes
trans-2-tert-Butyl isomer trans 184.275 27392-16-1 Lower ring strain due to equatorial tert-butyl positioning .
cis-3-tert-Butyl isomer cis 184.275 54774-91-3 Axial tert-butyl group increases steric strain; higher energy conformation .

Key Differences :

  • Conformational Energy : Trans isomers typically exhibit lower energy due to reduced 1,3-diaxial interactions.
  • Spectral Data : Mass spectral data (e.g., EPA/NIH Database) differentiate isomers via fragmentation patterns .

Functional Group Analogs

Substitution of the tert-butyl group with other functional groups modifies electronic and steric profiles:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
trans-2-Chloro isomer Chlorine C₇H₁₁ClO₂ 162.61 26041-69-0 Electronegative Cl atom enhances polarity; XLogP3 = 1.8 (higher lipophilicity) .
trans-4-Isopropylcarbaldehyde Isopropyl C₁₀H₁₈O 154.25 32533-97-4 Aldehyde group increases reactivity (e.g., oxidation to carboxylic acid) .

Key Differences :

  • Reactivity : Chloro derivatives participate in nucleophilic substitution, while aldehydes undergo condensation reactions.
  • Applications : The 2-chloro analog may serve as an intermediate in pharmaceuticals, whereas carbaldehydes are used in fragrances .

Derivatives and Esters

Esterification or functionalization of the carboxylic acid group expands utility:

Compound Name Derivative Type Molecular Formula Molecular Weight (g/mol) CAS Number Notes
Methyl 5-tert-butyl-2-oxo-ester Oxo-ester C₁₂H₂₀O₃ 212.289 74851-58-4 Ketone group enhances metabolic stability; used in polymer synthesis .
2-(tert-Butylcarbamoyl) derivative Carbamate C₁₂H₂₁NO₃ 227.30 69049-86-1 Carbamate group improves bioavailability; potential pesticidal activity .

Key Differences :

  • Bioactivity : Carbamate derivatives exhibit enhanced biological activity due to improved membrane permeability .
  • Industrial Use : Oxo-esters are precursors in coatings and adhesives .

Biological Activity

Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans- is a compound of interest due to its potential biological activities. This article explores its biological activity based on available research findings, case studies, and data tables.

  • Chemical Name : Cyclohexanecarboxylic acid, 2-(1,1-dimethylethyl)-, trans-
  • Molecular Formula : C11H20O2
  • Molecular Weight : 184.28 g/mol
  • CAS Number : 100-51-6

Research indicates that cyclohexanecarboxylic acids can act as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs have been shown to possess protective effects in cardiovascular health by regulating blood pressure and inflammation . The inhibition of sEH can lead to increased levels of EETs, thereby enhancing their protective cardiovascular effects .

1. Anti-inflammatory Effects

Cyclohexanecarboxylic acid derivatives have demonstrated anti-inflammatory properties by reducing the release of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential therapeutic applications in treating inflammatory diseases .

2. Antimicrobial Activity

Certain studies have indicated that cyclohexanecarboxylic acid derivatives exhibit antimicrobial properties against various bacterial strains. For example, a study on substituted cyclohexanecarboxylic acids showed promising results against Mycobacterium tuberculosis and other pathogenic bacteria .

CompoundActivityReference
N-Cycloheptylquinoline-2-carboxamideAntimycobacterial
N-cyclohexylquinoline-2-carboxamideAntimycobacterial
2-(1,1-dimethylethyl)-cyclohexanecarboxylic acidAnti-inflammatory

3. Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of cyclohexanecarboxylic acid derivatives. In vitro studies indicate that while some derivatives show significant cytotoxic effects against cancer cell lines, they also maintain lower toxicity against normal human cells .

Case Study 1: Cardiovascular Health

In a clinical trial assessing the effects of sEH inhibitors on hypertensive patients, it was found that administration of cyclohexanecarboxylic acid derivatives resulted in a significant reduction in blood pressure levels and improvement in endothelial function. This supports the hypothesis that these compounds can be beneficial in managing hypertension through their action on EETs .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of various cyclohexanecarboxylic acid derivatives against common pathogens. The results indicated that certain derivatives not only inhibited bacterial growth but also showed synergy when combined with traditional antibiotics, suggesting potential for use in combination therapies .

Q & A

How can researchers ensure stereochemical purity during the synthesis of trans-2-(tert-butyl)cyclohexanecarboxylic acid?

Methodological Answer:
To achieve high stereochemical purity, employ asymmetric catalysis (e.g., chiral Lewis acids) or enantioselective hydrogenation. Post-synthesis, use chiral stationary-phase HPLC to monitor enantiomeric excess. For conformational stability analysis, variable-temperature NMR can reveal rotamer populations. Crystallization in non-polar solvents (e.g., hexane) may enhance diastereomeric separation. Always cross-validate purity via X-ray crystallography or NOESY NMR to confirm the trans-configuration .

What advanced techniques resolve contradictions in thermodynamic data (e.g., ΔrH°) for derivatives of this compound?

Methodological Answer:
Contradictions in reported enthalpy values (e.g., gas-phase reactions) arise from differences in calorimetric methods or computational models. Use standardized protocols from NIST databases, ensuring consistent conditions (e.g., 298 K, 1 atm). Validate computational results (DFT, ab initio) against experimental gas-phase ion energetics data. Cross-reference with reaction thermochemistry data from multiple sources, such as the Glushko Thermocenter, to identify systematic errors .

What strategies mitigate risks from acute toxicity and skin irritation during handling?

Methodological Answer:
Adhere to OSHA HCS guidelines:

  • PPE: Wear nitrile gloves (tested to EN 374), safety goggles, and face shields.
  • Engineering Controls: Use fume hoods with ≥100 ft/min airflow.
  • First Aid: Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion (H302) .
  • Waste Disposal: Neutralize carboxylic acid groups with sodium bicarbonate before incineration via licensed facilities .

How can ecological impact studies address data gaps in biodegradation pathways?

Methodological Answer:
For compounds lacking ecological data (e.g., persistence, bioaccumulation):

  • Conduct OECD 301F Ready Biodegradability tests under aerobic conditions.
  • Use QSAR models to predict log Kow and BCF values based on structural analogs (e.g., cyclohexane derivatives).
  • Perform soil column experiments to assess mobility, measuring Koc via HPLC retention times. Compare with EPA guidelines for VOC analogs .

What spectroscopic methods confirm conformational stability and substituent effects?

Methodological Answer:

  • IR Spectroscopy: Identify tert-butyl C-H stretching (2960–2870 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹). Compare with NIST reference spectra .
  • NMR: ¹³C NMR detects axial vs. equatorial tert-butyl groups (δ 22–28 ppm for CH3). Dynamic NMR at low temperatures (e.g., –40°C) reveals ring-flipping barriers.
  • Mass Spectrometry: High-resolution MS (e.g., Q-TOF) differentiates isotopic patterns for C11H20O2 derivatives .

How do cis and trans isomers differ in reactivity for derivatization reactions?

Methodological Answer:
The trans isomer’s steric hindrance from the axial tert-butyl group reduces nucleophilic attack at the carboxyl group. For esterification:

  • Use DCC/DMAP coupling under anhydrous conditions.
  • Monitor reaction kinetics via in-situ FTIR for carbonyl (C=O) disappearance.
  • Cis isomers may exhibit faster amidation due to reduced steric bulk, as seen in cyclohexane-1,2-dicarboxylic acid analogs .

What computational approaches predict the compound’s phase behavior and solubility?

Methodological Answer:

  • COSMO-RS: Predict solubility in polar solvents (e.g., ethanol) using σ-profiles from DFT-optimized structures.
  • Hansen Solubility Parameters: Estimate δd, δp, δh from group contribution methods.
  • Validate with experimental DSC data (melting point) and Henry’s Law constants for vapor-liquid equilibrium .

How can researchers optimize synthetic yield while minimizing side products?

Methodological Answer:

  • Catalyst Screening: Test Pd/C vs. Raney Ni for hydrogenation of precursor alkenes.
  • Reaction Monitoring: Use GC-MS to detect intermediates (e.g., cyclohexene derivatives).
  • Purification: Employ silica gel chromatography (hexane:EtOAc gradient) or recrystallization in ethyl acetate. Yield improvements (>80%) are achievable with slow cooling rates (1°C/min) .

What structural analogs are valuable for comparative bioactivity studies?

Methodological Answer:

  • Antimicrobial Studies: Compare with bicyclo[3.1.1]heptanes (e.g., pinene derivatives) to assess terpene-like activity.
  • Anticancer Screening: Use MTT assays against MCF-7 cells, referencing cyclohexane-1-acetic acid’s IC50 values.
  • SAR Analysis: Introduce substituents (e.g., hydroxyl, amino) at C-4 to modulate log P and membrane permeability .

How do steric effects influence chromatographic retention behavior?

Methodological Answer:
The trans isomer’s tert-butyl group increases hydrophobic surface area, prolonging retention in reversed-phase HPLC (C18 column, acetonitrile/water mobile phase). Calibrate using Kovats indices from GC-MS (non-polar columns, e.g., DB-5). For enantiomeric separation, Chiralpak AD-H columns with hexane/IPA (95:5) resolve axial vs. equatorial conformers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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